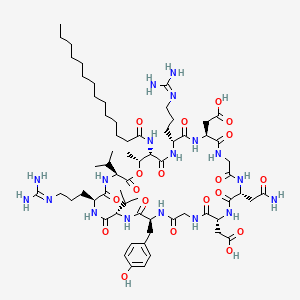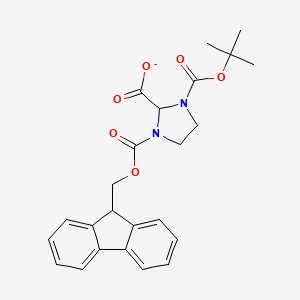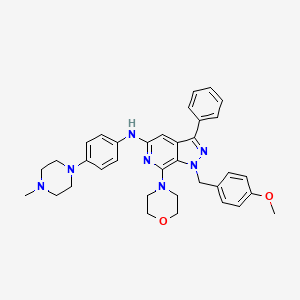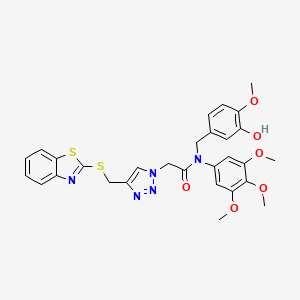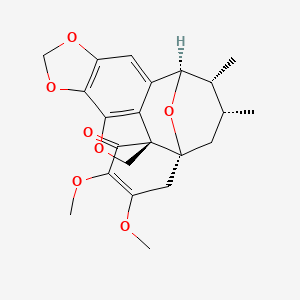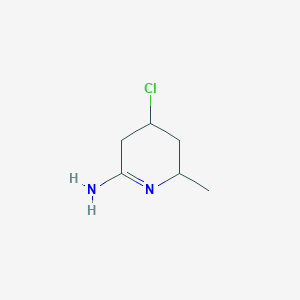![molecular formula C19H14F3NO4 B12368804 2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenoxy group, a pyridine ring, and a cyclohexane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione typically involves multiple steps. One common approach starts with the preparation of the trifluoromethylphenoxy pyridine intermediate. This intermediate is then reacted with cyclohexane-1,3-dione under specific conditions to form the final product.
-
Preparation of Trifluoromethylphenoxy Pyridine
Starting Materials: 3-(trifluoromethyl)phenol and 3-chloropyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Final Product
Starting Materials: Trifluoromethylphenoxy pyridine and cyclohexane-1,3-dione.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.
Applications De Recherche Scientifique
2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
- 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine
Uniqueness
2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione is unique due to its combination of a trifluoromethylphenoxy group and a cyclohexane-1,3-dione moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Propriétés
Formule moléculaire |
C19H14F3NO4 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)12-3-1-4-13(9-12)27-16-8-7-11(10-23-16)18(26)17-14(24)5-2-6-15(17)25/h1,3-4,7-10,26H,2,5-6H2 |
Clé InChI |
DVWIQSGZSCENBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C(C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
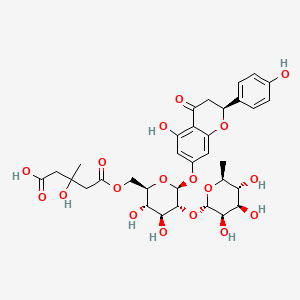

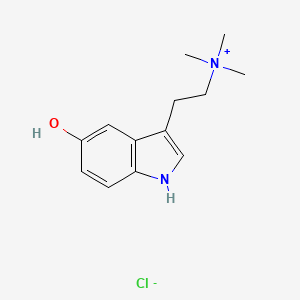

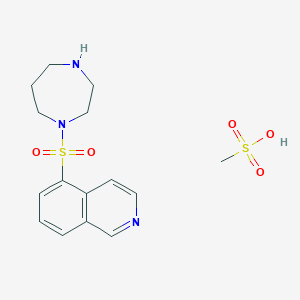
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

